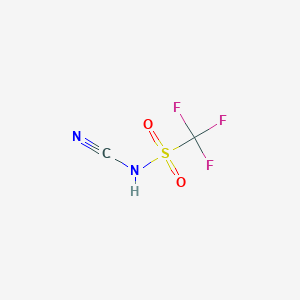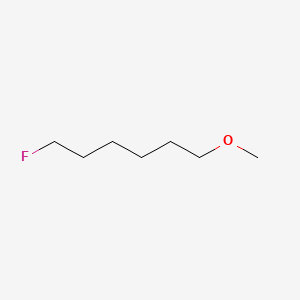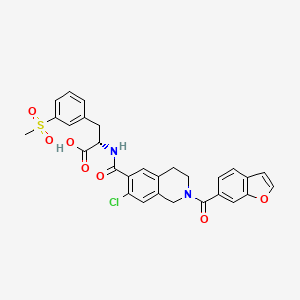
7-Deschlorolifitegrast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Deschlorolifitegrast is a synthetic compound with the molecular formula C29H25ClN2O7S and a molecular weight of 581.036 g/mol . It is structurally related to lifitegrast, a drug used to treat dry eye disease. The compound is characterized by its complex structure, which includes a benzofuran ring, a chloro-substituted isoquinoline, and a phenylalanine derivative.
Vorbereitungsmethoden
The synthesis of 7-Deschlorolifitegrast involves multiple steps, starting with the preparation of the benzofuran and isoquinoline intermediates. These intermediates are then coupled through a series of reactions, including acylation and sulfonation, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound are similar to those used in laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Analyse Chemischer Reaktionen
7-Deschlorolifitegrast undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the isoquinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Deschlorolifitegrast has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and immune response.
Industry: This compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties
Wirkmechanismus
The mechanism of action of 7-Deschlorolifitegrast involves its interaction with specific molecular targets. It binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes. By blocking the interaction of LFA-1 with its ligand intercellular adhesion molecule-1 (ICAM-1), the compound inhibits T-cell recruitment, activation, and proinflammatory cytokine release. This mechanism is similar to that of lifitegrast, which is used to treat dry eye disease .
Vergleich Mit ähnlichen Verbindungen
7-Deschlorolifitegrast is structurally similar to lifitegrast but lacks a chlorine atom in its structure. This small difference can significantly impact its chemical and biological properties. Other similar compounds include:
Lifitegrast: Used to treat dry eye disease, it shares a similar mechanism of action but has a different chemical structure.
Tetrahydroisoquinoline derivatives: These compounds have similar core structures and are studied for their various biological activities.
Phenylalanine derivatives: These compounds are widely used in pharmaceuticals and research due to their diverse chemical properties
Eigenschaften
CAS-Nummer |
2322380-18-5 |
|---|---|
Molekularformel |
C29H25ClN2O7S |
Molekulargewicht |
581.0 g/mol |
IUPAC-Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-7-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H25ClN2O7S/c1-40(37,38)22-4-2-3-17(11-22)12-25(29(35)36)31-27(33)23-13-19-7-9-32(16-21(19)14-24(23)30)28(34)20-6-5-18-8-10-39-26(18)15-20/h2-6,8,10-11,13-15,25H,7,9,12,16H2,1H3,(H,31,33)(H,35,36)/t25-/m0/s1 |
InChI-Schlüssel |
PSJZQFXZHZANSZ-VWLOTQADSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2)C(=O)C4=CC5=C(C=C4)C=CO5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



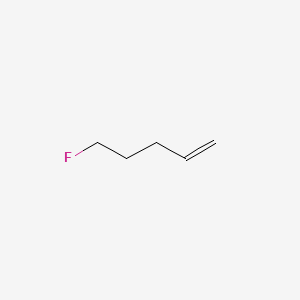
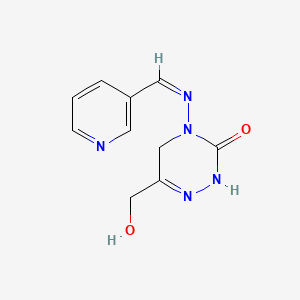
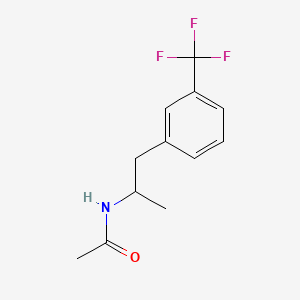
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
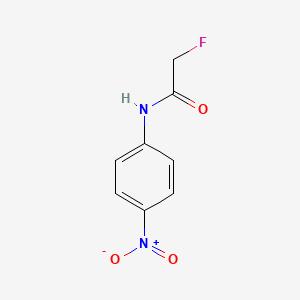
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

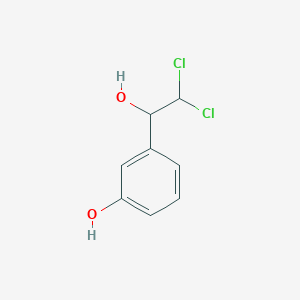
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
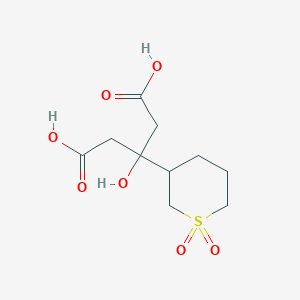
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
